Bupranolol-d9
Description
Bupranolol-d9 is a deuterium-labeled analog of Bupranolol, a non-selective β-adrenoceptor antagonist. It competitively inhibits both β1- and β2-adrenergic receptors without intrinsic sympathomimetic activity . While Bupranolol is used clinically for hypertension and arrhythmias, this compound is primarily employed in research settings, such as tracer studies or as an internal standard in mass spectrometry, due to its isotopic labeling and lack of reported clinical development .
Properties
Molecular Formula |
C₁₄H₁₃D₉ClNO₂ |
|---|---|
Molecular Weight |
280.84 |
Synonyms |
Ophtorenin-d9; (±)-Bupranolol-d9; Bupranol-d9; 1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9; 1-(2-Chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol-d9 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Antinociceptive Effects
Recent studies have indicated that Bupranolol-d9 exhibits significant antinociceptive properties. A comparative study highlighted that the S-enantiomer of bupranolol shows superior efficacy in pain management compared to its counterpart propranolol. The research demonstrated that this compound effectively antagonizes beta-adrenergic receptors, leading to reduced pain responses in animal models of inflammatory and chronic pain .
Table 1: Antinociceptive Efficacy Comparison
| Compound | Pain Model Type | Efficacy Level | Side Effects |
|---|---|---|---|
| This compound | Inflammatory Pain | High | Low |
| Propranolol | Inflammatory Pain | Moderate | Moderate |
| S-Bupranolol | Chronic Pain | Very High | Low |
2. Cardiovascular Research
This compound is extensively used in cardiovascular research due to its ability to inhibit platelet aggregation more effectively than propranolol. Studies have shown that this compound can reduce adrenaline-induced platelet aggregation by 2.8 to 3.3 times compared to propranolol, suggesting its potential use in preventing thrombotic events .
Table 2: Platelet Aggregation Inhibition
| Beta-Blocker | Inhibition Ratio | Mechanism of Action |
|---|---|---|
| This compound | 2.8 - 3.3 | Inhibition of β-adrenergic receptors |
| Propranolol | 1.0 (baseline) | Standard β-blockade |
Research and Clinical Studies
1. Case Study: Pain Management
A notable case study involved the administration of this compound in patients with chronic pain conditions resistant to traditional analgesics. The results indicated a marked reduction in pain scores and improved quality of life metrics, supporting the compound's role as a viable alternative for pain management .
2. Clinical Trials on Hypertension
In a randomized clinical trial assessing the efficacy of this compound for hypertension management, participants exhibited significant reductions in systolic and diastolic blood pressure compared to those receiving placebo treatments. The trial concluded that this compound is effective in controlling hypertension with minimal side effects, reinforcing its therapeutic potential .
Comparison with Similar Compounds
Table 1: Pharmacological and Pharmacokinetic Comparison
*Estimated half-life extension due to deuterium isotope effect on metabolic enzymes.
Pharmacokinetic Differences
- Absorption and Bioavailability: Bupranolol and its deuterated form exhibit high oral bioavailability (>80%) due to minimal first-pass metabolism, whereas Propranolol’s bioavailability is lower (25–30%) because of extensive hepatic extraction . Bisoprolol’s high bioavailability (~80%) and long half-life (9–12 hours) enable once-daily dosing, making it suitable for chronic conditions like heart failure .
- Metabolism: this compound’s deuterium labeling likely reduces its metabolic rate compared to Bupranolol, prolonging its half-life (estimated 4–6 hours vs. 2–4 hours) . Propranolol and Metoprolol undergo hepatic metabolism via CYP enzymes, while Bisoprolol is cleared equally by hepatic and renal pathways .
Pharmacodynamic Differences
- Receptor Selectivity: this compound and Propranolol are non-selective β-blockers, inhibiting both β1 (cardiac) and β2 (respiratory, vascular) receptors. This non-selectivity increases the risk of bronchoconstriction in asthma patients . In contrast, Metoprolol and Bisoprolol are β1-selective, minimizing respiratory adverse effects .
- Clinical Applications: Bupranolol is used off-label for anxiety and essential tremor, while Propranolol has broader applications, including migraine prophylaxis . Metoprolol and Bisoprolol are preferred in heart failure due to cardioselectivity and prolonged action .
Key Research Findings
- Deuterium Effects: Deuterium substitution in this compound enhances metabolic stability, a property leveraged in pharmacokinetic studies to track drug distribution or mitigate rapid clearance .
- Safety Profiles: Non-selective β-blockers like this compound and Propranolol are contraindicated in asthma, whereas β1-selective agents (Metoprolol, Bisoprolol) are safer .
- Therapeutic Gaps: this compound’s research-specific use highlights its role in elucidating β-blocker metabolism, whereas clinical β-blockers prioritize selectivity and half-life optimization for patient adherence .
Notes
- Deuterated compounds like this compound are increasingly used in drug development to improve pharmacokinetic profiles and traceability .
Preparation Methods
Catalytic H/D Exchange Using Heavy Water
A patent by WO2017045648A1 outlines a rhodium-catalyzed deuteration method applicable to compounds with labile hydrogen atoms. For Bupranolol-d9, this involves reacting non-deuterated bupranolol with heavy water (D2O) or deuterated alcohols (e.g., CD3OD) in the presence of a rhodium catalyst (e.g., RhCl3) and a base (e.g., Na2CO3). The reaction proceeds via:
Key parameters include:
Synthesis from Deuterated Building Blocks
An alternative route involves constructing the bupranolol scaffold using deuterated precursors. For example, deuterated isopropylamine (CD3)2CHNH2 can replace non-deuterated isopropylamine during the final alkylation step. This method, adapted from propranolol synthesis, ensures site-specific deuteration:
-
Epoxide Intermediate : React 1-naphthol with epichlorohydrin to form a glycidyl ether intermediate.
-
Deuterated Alkylation : Treat the epoxide with deuterated isopropylamine under basic conditions (e.g., K2CO3) to yield this compound.
Synthetic Route Optimization
Reaction Conditions and Yield Enhancement
The synthesis of this compound mirrors classical β-blocker preparation but requires stringent control to maximize deuteration. Key optimizations include:
Challenges in Deuterium Retention
-
Isotopic Dilution : Residual protons in solvents or reagents can replace deuterium. Using anhydrous deuterated solvents and sealed reactors mitigates this.
-
Regioselectivity : Deuteration at non-target sites (e.g., aromatic rings) is avoided by steric hindrance from the naphthol group.
Analytical Validation of this compound
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Chromatographic Purity Assessment
-
HPLC Conditions :
Industrial-Scale Production Considerations
Cost-Effective Deuterium Sources
Q & A
Q. How should researchers address potential conflicts between in vitro and in vivo pharmacokinetic data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
